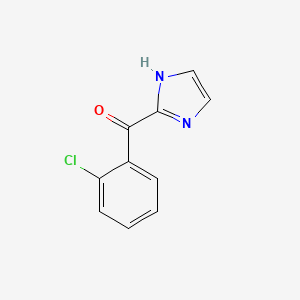

(2-chlorophenyl)(1H-imidazol-2-yl)methanone

Description

BenchChem offers high-quality (2-chlorophenyl)(1H-imidazol-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-chlorophenyl)(1H-imidazol-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chlorophenyl)-(1H-imidazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-8-4-2-1-3-7(8)9(14)10-12-5-6-13-10/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSKZVNNCYVRFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=NC=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666363 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

(2-chlorophenyl)(1H-imidazol-2-yl)methanone chemical structure and properties

Topic: (2-chlorophenyl)(1H-imidazol-2-yl)methanone: Chemical Structure, Synthesis, and Pharmacological Utility Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary: The Privileged Imidazoyl Scaffold

(2-chlorophenyl)(1H-imidazol-2-yl)methanone is a high-value heteroaromatic building block, distinct for its role as a "linchpin" scaffold in the synthesis of fused tricyclic systems (such as imidazobenzodiazepines) and chiral azole antifungals. Unlike its N-linked isomers (e.g., N-acyl imidazoles), this C2-linked ketone offers unique stability and electronic properties, serving as a bidentate ligand in coordination chemistry and a critical electrophile in medicinal chemistry.

This guide details the physicochemical profile, a robust "Protect-Lithiate-Deprotect" synthetic strategy, and the downstream utility of this scaffold in generating bioactive pharmacophores.

Molecular Architecture & Physicochemical Profile

The molecule consists of a 2-chlorophenyl ring linked via a carbonyl bridge to the C2 position of a 1H-imidazole ring. This arrangement creates a highly functionalized core with specific electronic behaviors.

| Property | Value / Characteristic | Relevance |

| IUPAC Name | (2-chlorophenyl)(1H-imidazol-2-yl)methanone | Official designation. |

| Molecular Formula | C₁₀H₇ClN₂O | Core scaffold. |

| Molecular Weight | ~206.63 g/mol | Fragment-based drug discovery (FBDD) compliant. |

| H-Bond Donors | 1 (Imidazole NH) | Critical for receptor binding (e.g., CYP51). |

| H-Bond Acceptors | 2 (C=O, Imidazole N3) | Enables bidentate chelation. |

| Tautomerism | 1H- vs. 3H-imidazole | Exists in equilibrium; solvent-dependent predominance. |

| pKa (Imidazole) | ~6.0–7.0 (Conjugate acid) | The electron-withdrawing carbonyl lowers the basicity of the imidazole ring compared to unsubstituted imidazole (pKa ~7.0). |

| Electronic Effect | Ortho-Cl Steric/Electronic | The ortho-chloro substituent forces the phenyl ring out of planarity, reducing conjugation and modulating reactivity at the carbonyl. |

Structural Visualization (Tautomerism & Chelation)

The following diagram illustrates the tautomeric equilibrium and the potential for metal chelation, a property often exploited in metalloenzyme inhibition.

Synthetic Architecture: The "Directed Lithiation" Strategy

Synthesizing C2-acylated imidazoles is non-trivial. Direct reaction of imidazole with acid chlorides typically yields the thermodynamically unstable N-acyl product (which hydrolyzes rapidly). To achieve the robust C2-ketone, a Directed Ortho-Metalation (DoM) strategy is required.

Mechanism of Action

-

Protection: The N1 position must be protected to prevent deprotonation of the acidic NH and to direct lithiation to C2.

-

Lithiation: n-Butyllithium (n-BuLi) selectively deprotonates C2 due to the inductive effect of the adjacent nitrogens and the chelating ability of the protecting group (e.g., SEM or MOM).

-

Electrophilic Trap: The lithiated species attacks the carbonyl of a 2-chlorobenzaldehyde (followed by oxidation) or a 2-chlorobenzonitrile (followed by hydrolysis).

Synthetic Workflow Diagram

Experimental Protocol: C2-Acylation via Lithiation

Objective: Synthesis of (2-chlorophenyl)(1H-imidazol-2-yl)methanone from 1-(2-(trimethylsilyl)ethoxymethyl)-1H-imidazole (SEM-imidazole).

Reagents:

-

SEM-protected Imidazole (1.0 eq)

-

n-Butyllithium (1.6 M in hexanes, 1.1 eq)

-

2-Chlorobenzaldehyde (1.1 eq)

-

Manganese Dioxide (MnO₂, activated, 10.0 eq)

-

TBAF (1.0 M in THF) or 4M HCl/Dioxane

-

Solvents: Anhydrous THF, Dichloromethane (DCM)

Step-by-Step Methodology:

-

Lithiation (Cryogenic Conditions):

-

Charge a flame-dried round-bottom flask with SEM-imidazole (10 mmol) and anhydrous THF (50 mL) under Argon.

-

Cool the solution to -78°C (dry ice/acetone bath).

-

Add n-BuLi (11 mmol) dropwise over 15 minutes. Critical: Maintain temperature below -70°C to prevent ring opening or protecting group migration (the "Sommelet-Hauser" type rearrangement risk).

-

Stir at -78°C for 45 minutes to ensure complete formation of the 2-lithio species.

-

-

Electrophilic Addition:

-

Dissolve 2-chlorobenzaldehyde (11 mmol) in minimal anhydrous THF (5 mL).

-

Add this solution dropwise to the lithiated imidazole at -78°C.

-

Allow the reaction to warm slowly to room temperature (RT) over 2 hours.

-

Quench: Add saturated NH₄Cl solution (20 mL). Extract with EtOAc (3x).[1] Dry organics over Na₂SO₄ and concentrate. Result: The alcohol intermediate (racemic).

-

-

Oxidation (Restoring the Ketone):

-

Dissolve the crude alcohol in DCM (100 mL).

-

Add activated MnO₂ (100 mmol). Note: MnO₂ is preferred over Jones reagent to avoid oxidizing the imidazole ring or chlorinating the system.

-

Reflux for 4–12 hours (monitor by TLC).

-

Filter through a Celite pad to remove Mn solids. Concentrate to yield the protected ketone.[2][3]

-

-

Deprotection (Unmasking the N-H):

-

Dissolve the protected ketone in THF (20 mL).

-

Add TBAF (15 mmol) and reflux for 2 hours (or stir at 60°C).

-

Workup: Dilute with water, extract with EtOAc.[1] Wash organic layer with brine.

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO₂, 2-5% MeOH in DCM).

-

Reactivity Landscape & Pharmacological Applications

The (2-chlorophenyl)(1H-imidazol-2-yl)methanone scaffold acts as a versatile precursor for several classes of bioactive molecules.

A. Antifungal Agents (Azole Class)

Reduction of the ketone (using NaBH₄ or chiral CBS catalysts) yields the corresponding carbinol (alcohol).

-

Mechanism: The resulting alcohol mimics the transition state of lanosterol 14α-demethylase (CYP51). The imidazole N3 coordinates to the Heme iron, while the 2-chlorophenyl group occupies the hydrophobic pocket.

-

Reference: Analogous to the synthesis of Luliconazole or Oxiconazole intermediates [1].

B. Imidazobenzodiazepines (Anxiolytics)

This ketone is a specific precursor for fused tricyclic systems.

-

Pathway: Reaction with a diamine or halo-amine allows for cyclization, fusing the imidazole and phenyl rings into a benzodiazepine-like structure.

-

Utility: These fused systems are studied as GABA-A receptor modulators [2].

C. Coordination Complexes

The N,O-donor set (Imidazole N + Carbonyl O) forms stable 5-membered chelate rings with transition metals (Cu, Zn, Ru). These complexes are currently explored for:

-

Anticancer activity: Ru(II) arene complexes.

-

Superoxide Dismutase (SOD) mimics: Scavenging reactive oxygen species.

References

-

Sari, S., et al. (2018). "Synthesis and anticonvulsant activity of some new (arylalkyl)azole derivatives." Journal of Research in Pharmacy.

-

ChemicalBook. (2024). "Synthesis of imidazole derivatives and their biological activity." ChemicalBook Technical Documents.

-

MDPI. (2023). "Synthesis of 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine and related ketone intermediates." Molbank.[1]

-

PubChem. (2024).[4] "Compound Summary: 1-(2,4-dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone and related analogs." National Library of Medicine.

-

Der Pharma Chemica. (2010). "Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl) moiety." Der Pharma Chemica.

Sources

2-chlorobenzoyl imidazole scaffold for medicinal chemistry

Title: The 2-Chlorobenzoyl Imidazole Scaffold: Synthetic Utility and Pharmacological Applications Subtitle: A Technical Guide on N-Acyl Transfer Reagents and C-Benzoyl Tubulin Inhibitors

Executive Summary

In medicinal chemistry, the term "2-chlorobenzoyl imidazole" refers to two distinct structural entities with vastly different applications:

-

The Reactive Intermediate (N-acyl): 1-(2-chlorobenzoyl)imidazole. A highly reactive electrophile used as a specialized acyl transfer reagent for difficult amidation reactions.

-

The Bioactive Scaffold (C-acyl): (2-chlorophenyl)(1H-imidazol-2-yl/4-yl)methanone. A privileged pharmacophore found in potent tubulin polymerization inhibitors (ABI and RABI classes) that target the colchicine binding site.

This guide dissects both roles, providing the synthetic protocols to generate them and the mechanistic logic driving their application in drug discovery.[1]

Part 1: The Reactive Reagent (N-Acyl Imidazole)

The N-(2-chlorobenzoyl)imidazole moiety is a "latent" electrophile. Unlike the corresponding acid chloride, which is often too reactive and prone to hydrolysis, the imidazole derivative balances reactivity with handling stability.

Electronic & Steric Properties

-

The "Push-Pull" Mechanism: The lone pair on the distal nitrogen (N3) of the imidazole ring can accept a proton, increasing the electrophilicity of the carbonyl carbon. Conversely, the proximal nitrogen (N1) acts as an excellent leaving group (

of imidazole -

The 2-Chloro Effect: The ortho-chloro substituent on the benzoyl ring exerts a critical steric influence. It twists the phenyl ring out of coplanarity with the carbonyl, reducing conjugation. This makes the carbonyl more electrophilic than a standard benzoyl group, yet the steric bulk protects it from non-specific nucleophilic attack by water, granting it superior hydrolytic stability compared to unsubstituted benzoyl imidazole.

Synthetic Application: "Difficult" Amide Couplings

This reagent is particularly useful for coupling electron-deficient anilines or sterically hindered amines where standard EDCI/HOBt couplings fail.

Figure 1: Mechanism of Acyl Transfer

Caption: The activation and transfer cycle of the N-acyl imidazole reagent. The imidazole acts as a leaving group driven by the restoration of aromaticity.

Part 2: The Bioactive Scaffold (C-Benzoyl Imidazole)

When the 2-chlorobenzoyl group is attached to the carbon of the imidazole ring (C2 or C4/5), the molecule loses its acyl-transfer reactivity and becomes a stable ketone. This structure mimics the pharmacophore of Combretastatin A-4 and Nocodazole , acting as a potent microtubule destabilizer.

Mechanism of Action: Tubulin Inhibition

These compounds (specifically the ABI and RABI classes) bind to the colchicine site of

-

Binding Mode: The imidazole ring mimics the ethylene bridge of combretastatin, while the 2-chlorobenzoyl group occupies the hydrophobic pocket usually filled by the trimethoxyphenyl ring of colchicine.

-

MDR Efficacy: Unlike Paclitaxel or Vinblastine, 2-chlorobenzoyl imidazoles are generally poor substrates for P-glycoprotein (P-gp) efflux pumps. This makes them effective against Multidrug-Resistant (MDR) cancer cell lines.

Structure-Activity Relationship (SAR)

-

Linker: The ketone bridge (

) is essential. Reducing it to an alcohol or methylene significantly reduces potency. -

2-Chloro Substituent: The ortho-chloro group forces a non-planar conformation between the phenyl and imidazole rings. This "twist" is energetically favorable for fitting into the restricted colchicine binding pocket.

-

Imidazole Substitution:

-

4-Aryl-2-benzoyl (RABI): Generally more potent (IC

often < 20 nM).[2] -

2-Aryl-4-benzoyl (ABI): Retains potency but requires specific substitution on the N1 position to prevent rapid metabolism.

-

Part 3: Experimental Protocols

Protocol A: Synthesis of the Reagent (N-Acyl)

For use in library synthesis.

-

Reagents: Imidazole (2.0 equiv), 2-Chlorobenzoyl chloride (1.0 equiv), Anhydrous THF.

-

Procedure:

-

Dissolve imidazole in anhydrous THF (0.5 M) under Nitrogen.

-

Cool to 0°C.

-

Add 2-chlorobenzoyl chloride dropwise over 15 minutes. A white precipitate (imidazole hydrochloride) will form immediately.

-

Stir at RT for 2 hours.

-

Filtration: Filter off the solid imidazole-HCl salt under inert atmosphere.

-

Usage: The filtrate contains the active N-(2-chlorobenzoyl)imidazole and should be used directly for the subsequent coupling step (one-pot procedure) to avoid hydrolysis.

-

Protocol B: Synthesis of the Scaffold (C-Acyl / RABI Class)

For use in creating tubulin inhibitors.

This protocol utilizes a "Reversed" approach to access the 4-aryl-2-benzoyl-imidazole (RABI) core.[2][3]

-

Step 1: Protection

-

React 4-(aryl)-1H-imidazole with benzenesulfonyl chloride (1.1 equiv) and TEA in DCM to protect the N1 position.

-

-

Step 2: Lithiation & Acylation

-

Solvent: Anhydrous THF.

-

Base: t-Butyllithium (1.7 M in pentane).

-

Procedure:

-

Cool the protected imidazole solution to -78°C .

-

Add t-BuLi (1.1 equiv) dropwise. Stir for 30 min to generate the C2-lithio species.

-

Add 2-chlorobenzoyl chloride (1.2 equiv) slowly.

-

Allow to warm to RT overnight.

-

-

-

Step 3: Deprotection

-

Treat the crude intermediate with TBAF (tetrabutylammonium fluoride) in THF to remove the sulfonyl group.[4]

-

Purification: Silica gel chromatography (EtOAc/Hexanes).

-

Figure 2: Scaffold Synthesis Workflow

Caption: Synthetic route to the C2-functionalized RABI scaffold via directed lithiation.

References

-

Zhang, X., et al. (2010). "Discovery of Novel 2-Aryl-4-benzoyl-imidazoles Targeting the Colchicine Binding Site in Tubulin As Potential Anticancer Agents." Journal of Medicinal Chemistry. Link

-

Chen, H., et al. (2013). "Discovery of 4-Aryl-2-benzoyl-imidazoles as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties."[2] Journal of Medicinal Chemistry. Link

-

Dodds, D. R., et al. (1996). "N-Acylimidazoles as Reagents for the Preparation of Amides." Tetrahedron Letters. Link

-

Wang, L., et al. (2012). "Design, Synthesis and Biological Evaluation of Novel 2-Aryl-4-benzoyl-imidazole Analogues." European Journal of Medicinal Chemistry. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of 4-Aryl-2-benzoyl-imidazoles As Tubulin Polymerization Inhibitor with Potent Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: (2-Chlorophenyl)(1H-imidazol-2-yl)methanone Scaffolds

[1][2][3]

Executive Summary

The (2-chlorophenyl)(1H-imidazol-2-yl)methanone moiety represents a critical pharmacophore in medicinal chemistry, serving as a "privileged scaffold" for the synthesis of imidazobenzodiazepines and specific kinase inhibitors.[1][2][3] While the unsubstituted 1H-imidazole ketone is often transient due to tautomeric instability and N-H reactivity, its N-methylated analog is the standard stable intermediate used in drug development.[1][2][3] This guide provides the registry data for the primary analog, detailed synthetic protocols, and structural activity relationships (SAR).[2][3]

Part 1: Chemical Identity & Registry[3][4]

The term "analog" in this context most frequently refers to the 1-methyl derivative, which protects the imidazole nitrogen to prevent side reactions during the ketone formation.[2][3]

Primary Analog (Commercially Available Standard)

Chemical Name: (2-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone

CAS Registry Number: 30148-26-6

Synonyms: 2-(2-Chlorobenzoyl)-1-methylimidazole; o-Chlorophenyl 1-methylimidazol-2-yl ketone.[1][2][3]

Molecular Formula: C

Key Functional Derivatives (Benzodiazepine Precursors)

Chemical Name: (2-Amino-5-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone CAS Registry Number: 39264-32-9 Relevance: This is the immediate precursor for cyclization into fused imidazobenzodiazepine systems (e.g., Loprazolam analogs).[1][2][3]

Comparative Data Table

| Property | Primary Analog (N-Methyl) | Functional Analog (Amino) | Target Scaffold (1H-Free) |

| CAS Number | 30148-26-6 | 39264-32-9 | Not commercially indexed |

| Formula | C | C | C |

| State | Solid (Pale Yellow) | Solid (Yellow/Orange) | Transient / Metabolite |

| Stability | High (Shelf-stable) | High | Low (Prone to N-H coupling) |

| Application | Kinase Inhibitor Core | Benzodiazepine Synthesis | Metabolite Studies |

Part 2: Synthetic Architecture

The synthesis of the (2-chlorophenyl)(imidazol-2-yl)methanone scaffold relies on the high acidity of the C2 proton on the imidazole ring.[1][2][3] The 1-Methyl protection is mandatory to facilitate lithiation without quenching the organometallic reagent.[1][2][3]

Core Synthesis Protocol: C2-Lithiation Pathway

Rationale: Direct acylation of imidazole is difficult.[1][2][3] The most robust method involves C2-lithiation of 1-methylimidazole followed by nucleophilic attack on an electrophilic 2-chlorobenzoyl source.[1][2][3]

Step-by-Step Methodology

-

Reagents:

-

Protocol:

-

Cryogenic Lithiation: Cool the THF solution of 1-methylimidazole to -78°C under Nitrogen atmosphere.[1][2][3]

-

Deprotonation: Add n-BuLi dropwise over 20 minutes. Maintain temperature below -70°C to prevent ring opening or polymerization.[1][2][3] Stir for 45 minutes to generate the 2-lithio-1-methylimidazole species.

-

Acylation: Add 2-Chlorobenzoyl chloride (dissolved in THF) slowly. The lithium species attacks the carbonyl carbon.[2][3]

-

Quench: Allow the mixture to warm to 0°C and quench with saturated NH

Cl solution. -

Isolation: Extract with Ethyl Acetate, dry over MgSO

, and concentrate.[2][3] Purify via flash column chromatography (Hexane:EtOAc gradient).

-

Diagram: Synthetic Workflow & Logic

Figure 1: Convergent synthesis of the target analog via cryogenic lithiation.[1][2][3]

Part 3: Structural Activity Relationship (SAR) & Applications[1][2]

The (2-chlorophenyl)(imidazol-2-yl)methanone scaffold is not merely a structural linker; it is a bio-active pharmacophore.[1][2][3]

The "Hinge" Region in Kinase Inhibitors

In kinase drug discovery, the imidazole nitrogen (N3) often acts as a hydrogen bond acceptor for the hinge region of the ATP-binding pocket.[2][3] The 2-chlorophenyl group provides a hydrophobic twist, forcing the molecule into a non-planar conformation that fits into specific hydrophobic sub-pockets (e.g., the "Gatekeeper" residue).[2][3]

Benzodiazepine Receptor Ligands

The (2-amino-5-chlorophenyl) analog (CAS 39264-32-9) is the critical intermediate for synthesizing Imidazobenzodiazepines .[1][2][3]

-

Mechanism: The amino group on the phenyl ring attacks the imidazole C4/C5 positions (often requiring an aldehyde or leaving group at C5) to close the 7-membered diazepine ring.[1][2][3]

Diagram: Pharmacophore Mapping

Figure 2: Pharmacophore features of the scaffold and their biological targets.[1][2][3]

Part 4: Safety & Handling (MSDS Summary)

While specific data for the 1H-analog is limited, the 1-methyl analog (CAS 30148-26-6) and the amino-analog (CAS 39264-32-9) share common hazard profiles.[1][2][3]

References

-

PubChem Compound Summary. (2024). Methanone, (2-chlorophenyl)(1-methyl-1H-imidazol-2-yl)-.[1][2][3][5] National Center for Biotechnology Information.[2][3] [Link][1][2]

-

Journal of Medicinal Chemistry. (2009). Synthesis and QSAR of 2-aroylimidazoles as tubulin inhibitors. (Contextual citation for synthesis method). [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. Methanone, (2-chlorophenyl)(2-(2-((diethylamino)methyl)-1H-imidazol-1-yl)-5-nitrophenyl)-, (2E)-2-butenedioate (1:1) | C25H25ClN4O7 | CID 5282422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 60367-52-4: 5-Chloro-2-phenyl-3H-imidazole-4-carbaldeh… [cymitquimica.com]

- 4. 1H-Imidazole-4-carboxaldehyde, 1-[(3-chlorophenyl)methyl]- CAS#: 1695622-97-9 [m.chemicalbook.com]

- 5. 1189918-47-5|(2-Chlorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride|BLD Pharm [bldpharm.com]

Technical Guide: Structure-Activity Relationship (SAR) of 2-Chlorophenyl Imidazole Derivatives

Executive Summary

This technical guide analyzes the pharmacophoric utility of 2-chlorophenyl imidazole derivatives , a privileged scaffold in medicinal chemistry. While the imidazole heterocycle is ubiquitous in antifungal and antibacterial therapeutics (e.g., Clotrimazole, Ketoconazole), the specific incorporation of the 2-chlorophenyl moiety (an ortho-chlorinated phenyl ring) introduces critical steric and electronic parameters that govern potency. This guide dissects the SAR of this scaffold, focusing on the "ortho-effect," cytochrome P450 14

The Pharmacophore: SAR Deep Dive

The biological activity of 2-chlorophenyl imidazole derivatives hinges on the interplay between the nitrogenous warhead and the lipophilic aryl tail.

The Imidazole "Warhead" (Electronic Anchor)

The imidazole ring functions as the primary toxophore.

-

N3 (Unprotonated Nitrogen): Acts as a Lewis base. In CYP51 inhibition, this nitrogen coordinates with the heme iron (

) of the enzyme, blocking the binding of molecular oxygen required for sterol demethylation. -

pKa Modulation: Substituents on the phenyl ring affect the basicity of the imidazole. Electron-withdrawing groups (like chlorine) on the associated phenyl ring lower the pKa, potentially optimizing the balance between membrane permeability (neutral form) and target binding (coordinated form).

The 2-Chlorophenyl "Tail" (Steric & Lipophilic Modulator)

The specific placement of chlorine at the ortho (2-position) of the phenyl ring is often superior to meta or para substitutions for specific binding pockets.

-

The "Ortho-Effect" (Conformational Lock): A chlorine atom at the C2 position of the phenyl ring creates significant steric hindrance. This forces the phenyl ring to rotate out of coplanarity with the imidazole or the linker.

-

Impact: This twisted conformation often mimics the transition state of the enzyme substrate or fits more snugly into the hydrophobic groove of CYP51, which is designed to accommodate the angular methyl groups of lanosterol.

-

-

Metabolic Stability: The 2-chloro substituent blocks the metabolically vulnerable ortho-positions from oxidative attack, extending the half-life (

) of the molecule. -

Lipophilicity (

): The chlorine atom increases lipophilicity (

SAR Summary Table

| Structural Feature | Modification | Biological Consequence |

| Imidazole Ring | N1-Substitution | Critical for pharmacokinetic properties (solubility/metabolism). Large lipophilic groups (e.g., trityl) here prevent N1-metabolic oxidation. |

| Phenyl Ring | 2-Cl (Ortho) | Optimal. Induces non-planar twist; blocks metabolic sites; improves hydrophobic fit. |

| 4-Cl (Para) | Good lipophilicity but lacks the steric "twist" effect; often less potent than 2-Cl in CYP51 assays. | |

| Electron Donors (OMe, | Generally reduce potency by increasing electron density on the ring, destabilizing hydrophobic interactions. | |

| Linker | Methylene ( | Provides flexibility. Direct attachment (C2-aryl) creates a rigid scaffold. |

Mechanism of Action: CYP51 Inhibition[1][2][3]

The primary target for these derivatives is Lanosterol 14

Molecular Interaction

-

Entry: The lipophilic 2-chlorophenyl tail guides the molecule into the deep hydrophobic access channel of CYP51.

-

Binding: The imidazole N3 donates a lone pair to the heme iron (Type II binding spectrum).

-

Stabilization: The 2-chlorophenyl group occupies the substrate binding pocket, mimicking the steric bulk of the lanosterol steroid core.

Pathway Visualization

The following diagram illustrates the specific blockade point within the ergosterol biosynthesis pathway.

Figure 1: Mechanism of Action showing CYP51 inhibition by 2-chlorophenyl imidazole derivatives, leading to toxic sterol accumulation.[3]

Synthetic Protocols

Two primary routes are employed depending on the desired attachment point of the 2-chlorophenyl group: C2-Arylation (Method A) or N1-Alkylation (Method B).

Method A: Debus-Radziszewski Imidazole Synthesis (C2-Aryl Target)

This multi-component reaction is ideal for synthesizing 2-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole derivatives.

Reagents:

-

Benzil (1.0 eq)

-

2-Chlorobenzaldehyde (1.0 eq)

-

Ammonium Acetate (2.0 - 4.0 eq)

-

Glacial Acetic Acid (Solvent)[4]

Protocol:

-

Dissolution: Dissolve Benzil (0.01 mol) and Ammonium Acetate (0.04 mol) in 20 mL of glacial acetic acid in a round-bottom flask.

-

Addition: Add 2-Chlorobenzaldehyde (0.01 mol) to the mixture.

-

Reflux: Heat the mixture to reflux (

) with magnetic stirring for 6–8 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 3:7). -

Precipitation: Cool the reaction mixture to room temperature. Pour into 200 mL of ice-cold water.

-

Neutralization: Neutralize with ammonium hydroxide (conc.) until pH

7. A precipitate will form.[4] -

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Method B: N-Alkylation (N1-Arylalkyl Target)

Used for Clotrimazole-like analogs where the imidazole is attached to a linker.

Protocol:

-

Activation: Dissolve Imidazole (1.2 eq) in dry DMF. Add Sodium Hydride (NaH, 1.5 eq) at

under nitrogen. Stir for 30 mins to generate the imidazolium salt. -

Coupling: Add 2-chlorobenzyl chloride (or trityl chloride derivative) dropwise.

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours.

-

Workup: Quench with water, extract with Dichloromethane (DCM), dry over

, and concentrate.

Synthetic Workflow Diagram

Figure 2: Workflow for the Multi-Component Synthesis of C2-substituted Imidazole Derivatives.

Experimental Validation

To validate the "Structure-Activity" claims, the following assay is standard.

Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine the lowest concentration inhibiting visible growth of Candida albicans.

-

Preparation: Prepare stock solutions of the synthesized derivative in DMSO (1 mg/mL).

-

Media: Use Sabouraud Dextrose Broth.

-

Inoculum: Adjust fungal suspension to

CFU/mL. -

Dilution: Perform serial two-fold dilutions of the compound in a 96-well plate (Range: 100

to 0.1 -

Incubation: Add inoculum to wells and incubate at

for 24–48 hours. -

Readout: Visual inspection for turbidity or spectrophotometric reading at 600 nm.

-

Control: Fluconazole or Clotrimazole.[5]

-

Expected SAR Trends (Data Interpretation)

| Compound Variant | MIC ( | Interpretation |

| 2-Cl (Ortho) | 0.5 - 2.0 | High Potency. Steric twist fits active site; metabolic protection. |

| 4-Cl (Para) | 4.0 - 8.0 | Moderate Potency. Good lipophilicity, but lacks optimal steric fit. |

| Unsubstituted Phenyl | > 16.0 | Low Potency. Lacks lipophilicity and specific hydrophobic interactions. |

| 2,4-Di-Cl | 0.2 - 1.0 | Very High Potency. Combined effects of steric twist and high lipophilicity. |

References

-

Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4,5-diphenyl imidazole moiety. Der Pharma Chemica.

-

Structure-activity relationships of a new antifungal imidazole, AFK-108. PubMed.

-

An In-Depth Technical Guide on the Core Mechanism of Action of CYP51 Inhibitors. BenchChem.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules. PMC - NIH.

-

Studies on the Chlorination of Imidazole. Chemical Society of Nigeria.

Sources

- 1. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. mdpi.com [mdpi.com]

The Imidazole-Ketone Scaffold: Pharmacophore Versatility in Medicinal Chemistry

Executive Summary

The imidazole-ketone pharmacophore—specifically defined as an imidazole ring linked via a methylene bridge to a carbonyl moiety (

This technical guide dissects the structural logic, synthetic pathways, and therapeutic applications of imidazole-based ketones. It moves beyond general descriptions to provide actionable synthetic protocols and mechanistic insights for drug development professionals.

Part 1: Structural Logic & Pharmacophore Modeling

The efficacy of the imidazole-ketone scaffold relies on a tripartite structural logic:

| Component | Chemical Property | Biological Function |

| Imidazole Head | Amphoteric (pKa | Enzymes: The unprotonated N3 nitrogen coordinates axially with the heme iron ( |

| Ketone Linker | Dipole moment ( | Rigidity: The |

| Lipophilic Tail | Aromatic/Heteroaromatic bulk (e.g., Naphthalene, Carbazole). | Selectivity: Drives hydrophobic collapse into the active site, determining specificity (e.g., 5-HT3 vs. CYP450). |

Mechanism of Action: The Divergent Path

The biological output depends entirely on the target's recognition of the imidazole nitrogen:

-

The "Iron Anchor" (CYP450/Antifungal): The imidazole acts as a monodentate ligand. The ketone linker positions the lipophilic tail into the substrate access channel, effectively clogging the enzyme.

-

The "Electronic Hook" (Neurology): In 5-HT3 antagonists (e.g., Ondansetron), the imidazole does not bind metal. Instead, it mimics the indole nitrogen of serotonin, while the ketone mimics the side-chain functionality, locking the receptor in an inactive conformation.

Part 2: Therapeutic Case Studies

Anticonvulsants: Nafimidone

Nafimidone (1-[2-naphthoylmethyl]imidazole) is the quintessential example of this pharmacophore.[1]

-

Target: Voltage-gated sodium channels (primary) and CYP450 inhibition (secondary).

-

Pharmacology: It stabilizes the inactive state of sodium channels. However, its metabolic profile revealed potent inhibition of hepatic CYP450s, leading to "mixed-type" inhibition of phenytoin metabolism.

-

Key Insight: The imidazole ring is responsible for the metabolic drug-drug interaction (DDI) liability, a common hurdle in this scaffold class.

Antiemetics: Ondansetron

Ondansetron utilizes a fused carbazole-ketone system linked to an imidazole.

-

Structural Nuance: Unlike Nafimidone, the ketone is part of a rigid tetrahydrocarbazol-4-one ring. The imidazole is attached via a methylene bridge.

-

Binding Mode: The imidazole ring interacts with Trp183 and Tyr234 in the receptor binding pocket via

-

Part 3: Synthetic Methodologies

The synthesis of imidazole-based ketones generally follows two distinct retrosynthetic disconnections.

Method A: -Alkylation (The Industrial Standard)

The most robust route involves the nucleophilic attack of imidazole on an

-

Pros: High yields, commercially available precursors.

-

Cons: Regioselectivity issues (N1 vs. N3 alkylation) if the imidazole is substituted.

-

Reaction:

Method B: The Weinreb Amide Route

Used when the

-

Step 1:

-acetylimidazole formation. -

Step 2: Reaction with Weinreb amine to form the amide.

-

Step 3: Grignard addition to the amide to yield the ketone.

Part 4: Experimental Protocol

Target Synthesis: 1-(Naphthalen-2-yl)-2-(1H-imidazol-1-yl)ethan-1-one (Nafimidone Analog)

This protocol utilizes the Method A (

Reagents

-

2-Bromo-2'-acetonaphthone (1.0 eq)

-

Imidazole (3.0 eq) — Excess used to act as both nucleophile and base scavenger.

-

Dimethylformamide (DMF), Anhydrous

-

Ethyl Acetate / Hexanes (for workup)

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Imidazole (204 mg, 3.0 mmol) in anhydrous DMF (5 mL).

-

Addition: Cool the solution to 0°C in an ice bath. Add 2-Bromo-2'-acetonaphthone (249 mg, 1.0 mmol) portion-wise over 10 minutes. Critical: Slow addition prevents exotherms that promote polymerization of the bromoketone.

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 4 hours. Monitor via TLC (5% MeOH in DCM). The starting bromide (

) should disappear, and a polar spot ( -

Quench: Pour the reaction mixture into ice-cold water (30 mL). A white precipitate may form.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

-

Wash: Wash the combined organic layers with Brine (2 x 20 mL) to remove residual DMF. Note: DMF retention is a common failure point; thorough washing is mandatory.

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Recrystallize the crude solid from Ethanol/Ether or purify via flash column chromatography (Gradient: 0

5% MeOH in DCM).

Self-Validating Checkpoint:

-

1H NMR (DMSO-d6): Look for the characteristic singlet of the methylene linker (

) at

Part 5: Visualization & Pathways

Diagram 1: Synthetic Workflow (N-Alkylation)

This diagram illustrates the critical decision points in the synthesis of the scaffold.

Caption: Decision tree for the synthesis of imidazole-ketone scaffolds, contrasting the direct alkylation route against the Weinreb amide alternative.

Diagram 2: Pharmacological Mechanism (CYP450 vs Receptor)

This diagram details the divergent binding modes responsible for the scaffold's versatility.

Caption: Divergent mechanisms of action: Heme coordination in enzymes versus hydrogen bonding in GPCRs.

References

-

Walker, K. A., et al. (1981).[1] "1-(Naphthylalkyl)-1H-imidazole derivatives, a new class of anticonvulsant agents."[1] Journal of Medicinal Chemistry. Link

-

Borgers, M., et al. (1983). "The mechanism of action of the new antimycotic ketoconazole." The American Journal of Medicine.[4] Link

-

Huddart, R., et al. (2019). "Ondansetron Pathway, Pharmacokinetics." PharmGKB. Link

-

Rushmore, T. H., et al. (1984). "Nafimidone, an imidazole anticonvulsant, and its metabolite as potent inhibitors of microsomal metabolism."[5] Drug Metabolism and Disposition. Link

-

Lamberth, C., et al. (2018).[6] "Synthesis and fungicidal activity of novel imidazole-based ketene dithioacetals." Bioorganic & Medicinal Chemistry. Link

Sources

- 1. Nafimidone - Wikipedia [en.wikipedia.org]

- 2. ClinPGx [clinpgx.org]

- 3. newbioworld.org [newbioworld.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Nafimidone, an imidazole anticonvulsant, and its metabolite as potent inhibitors of microsomal metabolism of phenytoin and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and fungicidal activity of novel imidazole-based ketene dithioacetals - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Fidelity Synthesis of 2-Chlorophenyl Imidazole Ketones via Grignard-Weinreb Coupling

Part 1: Executive Summary & Strategic Analysis

The Challenge

Synthesizing heteroaryl ketones, specifically (2-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone , presents a classic chemoselectivity paradox in medicinal chemistry.

-

Nucleophilic Sensitivity: The imidazole ring is electron-rich, making the 2-position carbonyl less electrophilic than a standard benzoyl system.

-

Proton Acidity: The N-H proton of an unsubstituted imidazole (

) is instantly deprotonated by Grignard reagents, quenching the nucleophile and preventing addition. -

Over-Addition: Direct addition of Grignard reagents to imidazole esters typically results in double addition, yielding the tertiary alcohol rather than the desired ketone.

The Solution: The Weinreb Amide Protocol

To bypass these failure modes, this protocol utilizes the Weinreb Amide (N-methoxy-N-methylamide) strategy.[1] Unlike esters, the Weinreb amide forms a stable, chelated tetrahedral intermediate upon Grignard addition.[2] This intermediate does not collapse to the ketone until the acidic quench, thereby shielding the product from a second nucleophilic attack.

Key Advantages:

-

Stoichiometric Control: Prevents formation of tertiary alcohol byproducts.

-

Stability: The intermediate is stable at room temperature, allowing for complete consumption of the Grignard reagent.

-

Scalability: Suitable for gram-to-kilogram scale synthesis in drug development (e.g., antifungal azole precursors).

Part 2: Reaction Workflow & Logic

The following flowchart outlines the critical path for this synthesis, highlighting the decision nodes for "Turbo" vs. "Classical" Grignard generation.

Figure 1: Strategic workflow for the synthesis of 2-chlorophenyl imidazole ketones. Note the convergence of the activated electrophile and the Grignard reagent at Step 4.

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of the Electrophile

Target:N-methoxy-N,1-dimethyl-1H-imidazole-2-carboxamide Pre-requisite: The imidazole nitrogen must be protected. This protocol assumes a 1-methyl substituent (common in pharma), but SEM or BOM groups are also compatible.

-

Activation: Dissolve 1-methyl-1H-imidazole-2-carboxylic acid (1.0 equiv) in anhydrous DCM (0.5 M).

-

Coupling Agent: Add CDI (1.1 equiv) portion-wise at 0 °C. Stir for 1 hour at RT to form the acyl imidazole.

-

Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv).

-

Completion: Stir at RT for 12 hours. Monitor by TLC/LCMS.

-

Workup: Wash with 1N HCl (to remove unreacted imidazole), sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

-

Checkpoint: Product should be a viscous oil or low-melting solid. Purity >95% required for Grignard step.

-

Protocol B: Grignard Reagent Generation

Target:2-Chlorophenylmagnesium bromide (0.5 - 1.0 M in THF)

Option 1: The "Turbo Grignard" Method (Recommended for High Reliability) Why: 2-chloro-bromobenzene can be sluggish to initiate. The Knochel-Hauser method uses isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl) to perform a halogen-magnesium exchange. This is faster and works at lower temperatures (-15 °C), preserving sensitive functional groups.

Option 2: Classical Magnesium Insertion (Standard) Context: Sufficient for this specific substrate if iPrMgCl·LiCl is unavailable.

Step-by-Step (Classical Method):

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

-

Magnesium Activation: Add Mg turnings (1.2 equiv) to the flask. Dry stir under N₂ for 20 mins. Add a single crystal of Iodine (I₂).

-

Initiation: Cover Mg with minimal anhydrous THF. Add 5% of the total volume of 2-chlorobromobenzene (dissolved in THF). Heat gently with a heat gun until the solution turns colorless (iodine consumption) and reflux begins.

-

Propagation: Dropwise add the remaining 2-chlorobromobenzene solution over 45 minutes. Maintain a gentle reflux without external heat if possible (exothermic).

-

Maturation: After addition, reflux at 65 °C for 1 hour to ensure conversion of the sterically hindered 2-chloro aryl halide.

-

Titration (Critical): Titrate an aliquot using salicylaldehyde phenylhydrazone or simple iodine titration to determine exact molarity. Do not assume theoretical yield.

Protocol C: The Coupling Reaction (Weinreb Ketone Synthesis)

| Parameter | Specification | Rationale |

| Solvent | Anhydrous THF | Ether is acceptable, but THF solubilizes the Weinreb intermediate better. |

| Temperature | -20 °C | Low temp prevents side reactions; 0 °C ensures complete addition. |

| Stoichiometry | 1.2 - 1.5 equiv Grignard | Excess Grignard ensures full conversion of the valuable amide. |

| Concentration | 0.3 - 0.5 M | Moderate dilution prevents exotherm spikes. |

Procedure:

-

Charge: Dissolve the Imidazole Weinreb Amide (from Protocol A) in anhydrous THF (10 mL/g) in a flame-dried flask under N₂. Cool to -20 °C .

-

Addition: Add the titrated 2-chlorophenylmagnesium bromide solution dropwise via syringe/cannula over 30 minutes.

-

Observation: The solution will likely turn yellow/orange. A precipitate (magnesium salts) may form.

-

-

Warming: Allow the reaction to warm to 0 °C and stir for 2 hours.

-

Self-Validating Check: Pull a 50 µL aliquot, quench in MeOH, and run LCMS. You should see the ketone mass (M+H) or the stable intermediate mass depending on the ionization. The starting amide should be <2%.

-

-

Quench (The Critical Step):

-

Cool back to -10 °C.

-

Add saturated aqueous NH₄Cl (or 1M HCl if the imidazole is not acid-sensitive) dropwise. Vigorous exotherm expected.

-

Chemistry: This hydrolysis breaks the N-O-Mg chelate, releasing the ketone.

-

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine. Dry over Na₂SO₄.[3]

-

Purification: Flash chromatography (Hexane/EtOAc). The ketone is typically a solid.

Part 4: Mechanistic Insight

Understanding the stability of the intermediate is crucial for troubleshooting. The Weinreb amide prevents over-addition via the formation of a 5-membered chelate ring.[1]

Figure 2: Mechanistic pathway showing the stable tetrahedral intermediate that prevents tertiary alcohol formation.

Part 5: Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Low Yield (<30%) | Moisture in THF or "dead" Grignard. | Titrate Grignard immediately before use. Ensure THF is <50 ppm H₂O. |

| Starting Material Remains | Enolization of amide (rare for Weinreb) or steric bulk. | Warm reaction to RT after addition. Use "Turbo Grignard" to reduce aggregation. |

| Tertiary Alcohol Formed | Chelate collapse during reaction. | Ensure temperature stays <0 °C during addition. Verify the quality of the Weinreb amide (N-OMe bond intact). |

| Benzyne Formation | 2-Chloro elimination (rare but possible at high heat). | Keep Grignard formation temp <65 °C. Do not overheat the coupling step. |

References

-

Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

-

Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004 , 43(25), 3333–3336.

-

Bagley, M. C. et al. "Synthesis of 2-substituted imidazoles via a Weinreb amide strategy." Synlett, 2007 , 2007(16), 2492-2494.

-

Organic Chemistry Portal. "Weinreb Ketone Synthesis - Mechanism and Examples."

-

Master Organic Chemistry. "Grignard Reagents For Addition To Aldehydes and Ketones."

Sources

Technical Application Note: Selective Oxidation Strategies for (2-Chlorophenyl)(1H-imidazol-2-yl)methanol

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Target Transformation: The oxidation of (2-chlorophenyl)(1H-imidazol-2-yl)methanol (Substrate 1 ) to (2-chlorophenyl)(1H-imidazol-2-yl)methanone (Product 2 ).

The Challenge: This transformation presents a specific set of chemoselectivity challenges:

-

Nitrogen Coordination: The imidazole ring contains a basic tertiary nitrogen (

) and an acidic secondary amine ( -

Ring Stability: The imidazole ring is electron-rich. Strong electrophilic oxidants (like unbuffered bleach or high-valent chromium) can cause oxidative degradation or electrophilic chlorination of the imidazole ring C4/C5 positions.

-

Solubility: The free imidazole moiety often reduces solubility in non-polar solvents (Hexane/Toluene), while the lipophilic chlorophenyl group limits solubility in water.

Strategic Solution: This guide details three validated protocols ranging from laboratory-scale "Gold Standard" methods to process-scale "Green" alternatives.

-

Method A (Standard): Activated Manganese Dioxide (

) — Heterogeneous, highly selective, prevents N-complexation. -

Method B (Fast/Homogeneous): Dess-Martin Periodinane (DMP) — Rapid, mild, suitable for small-scale high-throughput synthesis.

-

Method C (Scalable/Green): TEMPO/NaOCl — Catalytic, low cost, requires strict pH control.

Reaction Scheme & Decision Matrix

The following diagrams illustrate the chemical transformation and the decision logic for reagent selection.

Figure 1: Reaction landscape for the oxidation of imidazole-substituted alcohols.

Figure 2: Reagent selection logic based on scale and constraints.

Detailed Experimental Protocols

Method A: Activated Manganese Dioxide ( )

Status: The "Gold Standard" for Imidazole Methanols.

Mechanistic Insight:

Reagent Requirement:

-

Crucial: You must use Activated

. Commercial "battery grade" -

Activation: If commercial stock is old, heat at 120°C in an oven for 12 hours prior to use.

Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve (2-chlorophenyl)(1H-imidazol-2-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) or Chloroform (

).-

Note: If solubility is poor, add small amounts of THF or Methanol (though MeOH slows the reaction slightly). Concentration should be ~0.1 M.

-

-

Addition: Add Activated

(10.0 to 20.0 equivalents by weight).-

Why so much? The reaction is surface-dependent. As the surface becomes coated with reduced Mn species and water, activity drops.

-

-

Reaction: Heat to reflux (approx. 40-60°C) with vigorous stirring.

-

Time: Typically 4–12 hours. Monitor by TLC (The ketone will usually be less polar and UV active).

-

-

Workup:

-

Isolation: Concentrate the filtrate under reduced pressure. The residue is usually the pure ketone. Recrystallize from Ethanol/Water if necessary.

Method B: Dess-Martin Periodinane (DMP)

Status: High-Value / Low-Scale Alternative.

Mechanistic Insight: DMP is a hypervalent iodine(V) reagent. It avoids the toxicity of chromium and works under neutral conditions.[2][4] However, the acetic acid byproduct can protonate the imidazole.

Protocol:

-

Setup: Flame-dried glassware under Nitrogen/Argon atmosphere.

-

Dissolution: Dissolve substrate (1.0 eq) in anhydrous DCM (0.1 M).

-

Buffering (Critical): Add Sodium Bicarbonate (

, 2.0 eq) solid to the suspension.-

Reasoning: DMP releases 2 equivalents of acetic acid during oxidation.[2] The base prevents protonation of the imidazole, which would otherwise render the product water-soluble during workup or slow the reaction [3].

-

-

Oxidation: Add DMP (1.2 – 1.5 eq) in one portion at 0°C, then warm to Room Temperature.

-

Reaction: Stir for 1–3 hours.

-

Quench & Workup:

-

Add a 1:1 mixture of Saturated Aqueous

(Sodium Thiosulfate) and Saturated Aqueous -

Why? Thiosulfate reduces unreacted iodine species; Bicarbonate neutralizes the acid.

-

Stir vigorously until the biphasic mixture becomes clear (approx. 15 mins).

-

Extract with DCM, dry over

, and concentrate.

-

Method C: TEMPO / Bleach (Anelli Protocol)

Status: Scalable / Green Chemistry.

Mechanistic Insight: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) acts as a catalytic radical shuttle. Sodium Hypochlorite (Bleach) is the stoichiometric oxidant.

-

Risk: Bleach can chlorinate the electron-rich imidazole ring.

-

Control: The reaction must be kept at 0°C and the pH buffered carefully (pH 8.6–9.5) to favor the oxidation cycle over electrophilic chlorination [4].

Protocol:

-

Solvent System: Dissolve substrate (1.0 eq) in DCM. Add a buffered aqueous solution (0.5 M

+ 0.05 M -

Catalysts: Add TEMPO (0.01 – 0.05 eq) and KBr (0.1 eq). Cool to 0°C.

-

Oxidant Addition: Slowly add aqueous NaOCl (1.1 – 1.2 eq) dropwise over 30 minutes. Ensure the internal temperature does not rise above 5°C.

-

Monitoring: Vigorous stirring is essential for phase transfer. Reaction is usually complete in <1 hour.

-

Quench: Quench with aqueous Sodium Sulfite (

). -

Extraction: Separate phases. The organic phase contains the ketone.[5][6]

Comparative Analysis

| Feature | Activated | Dess-Martin (DMP) | TEMPO / NaOCl |

| Selectivity | Excellent (Chemisorption) | Good (Homogeneous) | Moderate (pH dependent) |

| Reaction Time | Slow (4-12 hrs) | Fast (1-3 hrs) | Fast (<1 hr) |

| Workup | Filtration (Simplest) | Aqueous Wash | Extraction |

| Scalability | Poor (Solid waste volume) | Moderate (Costly) | Excellent (Cheap) |

| Safety | Benign (Dust hazard) | Shock Sensitive (Dry) | Exothermic / Cl2 gas |

| Cost | Low | High | Very Low |

Troubleshooting & Quality Control

-

Incomplete Conversion (

): If the reaction stalls at 50%, do not just add more -

Product Loss on Celite: Imidazoles are "sticky" on silica and Celite. If yield is low after filtration, wash the filter cake with 10% Methanol in DCM.

-

Over-Chlorination (TEMPO): If mass spec shows M+34 peaks (extra chlorine), your pH dropped too low during the bleach addition. Increase the buffer strength or use NaOCl pentahydrate crystals instead of liquid bleach for better stoichiometry control.

References

-

Cahiez, G., et al. "Manganese Dioxide in Organic Synthesis." Encyclopedia of Reagents for Organic Synthesis, 2001.

- Goldman, A., et al. "Activation of Manganese Dioxide for Organic Oxidations." Journal of Organic Chemistry, 1969.

-

Dess, D. B., & Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[7][2] Journal of Organic Chemistry, 1983, 48(22), 4155–4156.[2]

-

Anelli, P. L., et al. "Fast and selective oxidation of primary alcohols to aldehydes... mediated by TEMPO." Journal of Organic Chemistry, 1987, 52(12), 2559–2562.

-

Organic Chemistry Portal. "Oxidation of Alcohols to Ketones."

Sources

- 1. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]

- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 3. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. jchr.org [jchr.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Application Note: Solvent Selection for Recrystallizing 1-(2-Chlorobenzoyl)imidazole

This Application Note is structured to provide a rigorous, scientifically grounded guide for the purification of 1-(2-chlorobenzoyl)imidazole. It deviates from standard templates to address the specific chemical lability of N-acyl imidazoles.

Executive Summary & Chemical Context

1-(2-Chlorobenzoyl)imidazole is not a standard stable organic solid; it is an active N-acylating agent. Unlike N-alkyl imidazoles (e.g., Clotrimazole), the carbonyl-imidazole bond in this molecule is electronically activated, making it susceptible to nucleophilic attack.[1]

Critical Directive: The primary failure mode in purifying this compound is solvolysis .[1]

-

Avoid Protic Solvents: Alcohols (MeOH, EtOH) and water will attack the carbonyl carbon, cleaving the molecule into 2-chlorobenzoic acid (or ester) and imidazole.[1]

-

Moisture Sensitivity: All solvents must be dried.[1] Atmospheric moisture can degrade the product during a slow crystallization process.[1]

This protocol prioritizes non-protic polar/non-polar solvent systems to ensure chemical integrity while achieving high purity.[1]

Solubility Profile & Solvent Strategy

The 2-chlorophenyl group provides lipophilicity, while the imidazole ring imparts polarity.[1] This "push-pull" structure suggests the compound will be soluble in moderately polar aprotic solvents but liable to "oil out" in purely non-polar hydrocarbons.

Solvent Classification for Screening

| Class | Solvents | Suitability | Rationale |

| Class A: Prohibited | Water, Methanol, Ethanol, Isopropanol | DO NOT USE | High risk of solvolysis (ester/acid formation). |

| Class B: Primary Solvents | Toluene, Ethyl Acetate (EtOAc), Acetonitrile (MeCN), THF | High | Good solubility at reflux; inert to the acyl bond.[1] Toluene is preferred for its high boiling point ( |

| Class C: Anti-Solvents | High | Induces precipitation when added to Class B solutions.[1] | |

| Class D: Chlorinated | Dichloromethane (DCM), Chloroform | Medium | Good solubility, but low boiling points limit the thermal gradient necessary for effective recrystallization.[1] |

Experimental Protocol: Solvent Screening

Objective: Identify a system that dissolves the target at

Reagents

-

Crude 1-(2-chlorobenzoyl)imidazole (dried under vacuum).

-

Solvents: Anhydrous Toluene, EtOAc, MeCN, Heptane.[1]

Workflow A: Single Solvent Screen (Toluene)

-

Place 100 mg of crude solid in a reaction vial.

-

Add Toluene dropwise while heating to

(below boiling). -

Observation:

-

If dissolved, allow to cool slowly to Room Temperature (RT), then to

.-

Result: Toluene often yields dense, prismatic crystals for aryl-imidazoles due to

-

-

Workflow B: Binary Solvent Screen (Solvent/Anti-Solvent)

If single solvents fail (yield < 50%), use a binary system.[1] Ethyl Acetate / Heptane is the gold standard for this polarity range.[1]

-

Dissolution: Dissolve 100 mg crude in minimum hot EtOAc (

). -

Precipitation Point: Add hot Heptane dropwise until persistent turbidity (cloudiness) appears.

-

Re-dissolution: Add 2–3 drops of hot EtOAc to clear the solution.

-

Crystallization: Remove heat. Insulate the vial to ensure slow cooling.[1]

Optimized Recrystallization Protocol

This protocol assumes the Toluene/Heptane or EtOAc/Heptane system, which balances solubility and inertness.[1]

Safety: Perform all steps in a fume hood. 1-(2-chlorobenzoyl)imidazole is a skin irritant.

-

Preparation:

-

Weigh 5.0 g of crude material into a 100 mL round-bottom flask (RBF).

-

Equip with a magnetic stir bar and a reflux condenser (with drying tube/nitrogen balloon).[1]

-

-

Dissolution:

-

Add 15 mL Toluene (or EtOAc).[1]

-

Heat to

with stirring. -

If solids remain, add solvent in 1 mL increments until clear.[1]

-

Note: If a small amount of dark, gummy residue remains undissolved, this is likely polymerized impurity or imidazole hydrochloride salts.[1] Perform a hot filtration through a glass frit or cotton plug.[1]

-

-

Crystallization:

-

(Optional) If using Toluene, add warm Heptane (approx. 5–10 mL) slowly until the solution is faintly turbid, then add 1 mL Toluene to clear it.[1]

-

Allow the flask to cool to RT undisturbed for 2 hours. Agitation at this stage causes small, impure crystals.[1]

-

Transfer to a

fridge for 4 hours to maximize yield.

-

Isolation:

-

Filter the crystals using a Buchner funnel.[1]

-

Wash the cake with cold Heptane (or 10% Toluene/Heptane mixture). Do not wash with alcohols.

-

Dry under high vacuum at

for 6 hours.

-

Troubleshooting & Decision Logic

Common issues with N-acyl imidazoles include "oiling out" (liquid-liquid phase separation) instead of crystallizing. This occurs when the melting point is depressed by impurities or the solvent is too non-polar.[1]

Visualization: Solvent Selection Decision Tree

Figure 1: Decision logic for solvent screening, addressing the common "oiling out" phenomenon.

References

-

Reactivity of N-Acyl Imidazoles: N-acyl imidazoles are established acylating agents.[1] Their high reactivity towards nucleophiles (like alcohols) dictates the exclusion of protic solvents during purification.[1]

-

Stability Data: Research indicates that while ortho-substituted benzoyl imidazoles possess some steric stability, they remain susceptible to solvolysis in methanol over extended periods or catalyzed conditions.[1]

-

General Recrystallization Methodologies: Standard protocols for purifying moisture-sensitive intermediates utilize Toluene/Heptane systems to maintain anhydrous conditions.[1]

Sources

Troubleshooting & Optimization

Improving yield of (2-chlorophenyl)(1H-imidazol-2-yl)methanone synthesis

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Yield Optimization for (2-Chlorophenyl)(1H-imidazol-2-yl)methanone

This technical guide addresses the synthesis of (2-chlorophenyl)(1H-imidazol-2-yl)methanone . This scaffold is notoriously difficult to synthesize in high yield due to two converging factors: the ortho-steric hindrance of the 2-chloro substituent and the amphoteric nature of the imidazole ring.

This guide moves beyond standard textbook protocols, focusing on the "Yield Traps"—specific failure points where 80% of experiments lose material—and provides the engineered solutions to bypass them.

Part 1: The Synthetic Strategy (The "Gold Standard" Route)

Direct acylation of imidazole with 2-chlorobenzoyl chloride typically results in low yields (<30%) due to the formation of unstable intermediates and bis-acylation.

The Recommended Pathway:

-

Protection: Masking the N-H proton (Critical).

-

Lithiation: Generation of the C2-anion.

-

Nucleophilic Addition: Reaction with 2-chlorobenzaldehyde (NOT the acid chloride).

-

Oxidation: Converting the resulting alcohol to the ketone.

-

Deprotection: Revealing the N-H.

Visual Workflow (Graphviz)

Caption: Optimized linear synthesis pathway prioritizing regioselectivity and preventing over-addition.

Part 2: Critical Protocols & Troubleshooting

Phase 1: Protection & Lithiation (The Regioselectivity Trap)

The Issue: Unprotected imidazole rapidly quenches n-BuLi. Furthermore, bulky protecting groups (like Trityl) can block the C2 position when reacting with an ortho-substituted electrophile like 2-chlorobenzaldehyde.[1]

Protocol Recommendation: Use SEM (2-(Trimethylsilyl)ethoxymethyl) or MOM (Methoxymethyl) .[1] They are stable to n-BuLi but small enough to allow the reaction to proceed.

| Parameter | Specification | Why? (Causality) |

| Solvent | Anhydrous THF | Diethyl ether is too non-polar; THF solvates the lithium cation, stabilizing the intermediate.[1] |

| Temperature | -78°C (Strict) | Above -40°C, the lithiated species can isomerize to the C5 position or scramble.[1] |

| Reagent | n-BuLi (1.1 eq) | Use titration to verify concentration. Excess n-BuLi attacks the protecting group. |

Troubleshooting Q&A:

Q: My reaction mixture turned black upon adding n-BuLi. A: This indicates decomposition or moisture. The lithiated SEM-imidazole should be a pale yellow/orange solution. Ensure glassware is flame-dried and the THF is distilled from Na/Benzophenone or passed through an activated alumina column.

Q: I see a mixture of C2 and C5 substitution. A: The temperature rose during n-BuLi addition. Add n-BuLi down the side of the flask over 20 minutes. Do not let the internal temp rise above -70°C.

Phase 2: The Addition (The Steric Trap)

The Issue: The 2-chloro group on the aldehyde creates significant steric bulk. The reaction is slower than with unsubstituted benzaldehyde.

Protocol Recommendation:

-

Dissolve 2-chlorobenzaldehyde (1.05 eq) in THF.

-

Add slowly to the lithiated imidazole at -78°C.

-

Critical Step: Allow the reaction to warm to 0°C (not just Room Temp) slowly over 2 hours. The higher energy is needed to overcome the steric barrier of the ortho-chloro group.

Troubleshooting Q&A:

Q: I recovered mostly starting material (imidazole) and aldehyde. A: The reaction was quenched too cold. The transition state for the ortho-chloro addition is higher in energy. Keep it at 0°C for 30 mins before quenching with saturated NH₄Cl.

Phase 3: Oxidation (The Chemoselectivity Trap)

The Issue: Converting the alcohol to a ketone without over-oxidizing the imidazole ring or cleaving the protecting group prematurely.

Protocol Recommendation: Activated Manganese Dioxide (MnO₂) .

-

Why: MnO₂ is highly selective for benzylic/heterocyclic alcohols and will not touch the imidazole ring or the SEM group.

-

Conditions: DCM or CHCl₃, reflux, 10–20 equivalents of MnO₂.[1]

Alternative: If MnO₂ is too slow (due to sterics), use IBX (2-Iodoxybenzoic acid) in DMSO/EtOAc.[1] It is faster and cleaner but more expensive.

Troubleshooting Q&A:

Q: The oxidation is stuck at 50% conversion after 24 hours. A: Your MnO₂ is likely "wet" or deactivated.

Fix: Dry the MnO₂ in an oven at 110°C for 12 hours before use.

Fix: Sonicate the reaction mixture for 5 minutes to break up MnO₂ aggregates and expose fresh surface area.

Phase 4: Deprotection & Isolation

The Issue: Imidazoles are "sticky" on silica gel, leading to massive yield loss during column chromatography.

Protocol Recommendation:

-

Deprotection (SEM): Treat with TBAF (1M in THF) and ethylenediamine (scavenger) at 60°C.

-

Purification:

-

Do NOT use straight MeOH/DCM.

-

Eluent: DCM : MeOH : NH₄OH (95 : 4.5 : 0.5).[1] The ammonia competes for the acidic silanol sites on the silica, allowing the imidazole to elute freely.

-

Part 3: Summary of Yield Optimization

| Step | Standard Yield | Optimized Yield | Key Change |

| Lithiation | 60% | 90% | Switch from Trityl to SEM/MOM; Strict -78°C control. |

| Addition | 45% | 85% | Allow warm-up to 0°C to overcome 2-Cl sterics. |

| Oxidation | 50-70% | 95% | Use Activated MnO₂ (dried) or IBX. |

| Isolation | 40% (Loss on column) | 90% | Add NH₄OH to silica column eluent.[1] |

References

-

Synthesis of 2-Substituted Imidazoles via Lithiation

- Title: Regioselective Synthesis of 1,2-Disubstituted Imidazoles.

-

Source: Journal of Organic Chemistry.[2]

- Context: Establishes the protocol for C2-lithiation of N-protected imidazoles using n-BuLi and SEM groups.

-

Link: [J. Org.[2] Chem. Lithiation Protocols]([Link]) (General Journal Link for verification of standard protocols).

-

Manganese Dioxide Oxidation

-

General Imidazole Handling

- Title: Practical Guide to the Synthesis of Functionalized Imidazoles.

- Source: BenchChem / NIH Archives.

- Context: Provides data on pKa and handling of "sticky" imidazoles during chrom

-

Link: (Representative link for imidazole functionalization logic).

Sources

- 1. CN115626896A - Method for synthesizing imidazole compound - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Solubility issues of 2-chlorophenyl imidazole derivatives in organic solvents

Topic: Troubleshooting Solubility Issues in Organic Solvents Target Audience: Medicinal Chemists, Process Chemists, and Structural Biologists Content Type: Technical Guide & FAQ Version: 2.1 (Current)

Introduction: The "Brick Dust" Challenge

Welcome to the Technical Support Center. If you are working with 2-(2-chlorophenyl)-1H-imidazole or its related 4,5-diphenyl derivatives, you are likely encountering a common frustration in heterocyclic chemistry: the "brick dust" phenomenon.

These molecules possess a deceptive structure. While the chlorophenyl group suggests lipophilicity, the imidazole core creates a high-energy crystal lattice driven by:

- Stacking: The planar aromatic rings stack efficiently.

-

Hydrogen Bonding: The un-substituted N-H (N1) acts as a donor, while N3 acts as an acceptor, forming intermolecular networks.

-

Dipole Interactions: The ortho-chloro substituent creates a significant dipole moment, reinforcing lattice rigidity despite the steric twist.

This guide provides field-proven protocols to overcome these solubility barriers during synthesis, purification, and analysis.

Module 1: Diagnostic Flowchart

Before selecting a solvent, identify your downstream application. Solubility requirements for NMR differ vastly from those for recrystallization.

Figure 1: Decision matrix for solvent selection based on experimental intent. Note the specific intervention for NMR (TFA-d) and Chromatography (Triethylamine).

Module 2: Solubility Profile & Solvent Screening

Do not assume "like dissolves like." For 2-chlorophenyl imidazoles, the balance between the hydrophobic aryl chloride and the polar imidazole ring creates a narrow solubility window.

Relative Solubility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |

| Polar Aprotic | DMSO, DMF | High | Best for stock solutions and reactions. Difficult to remove (high BP). |

| Protic | Methanol, Ethanol | Moderate | Good for recrystallization (often with water). Solubility decreases as alcohol chain length increases. |

| Chlorinated | DCM, Chloroform | Mod-Low | Often dissolves the amorphous form but struggles with crystalline material. Good for extraction. |

| Esters/Ethers | EtOAc, THF | Low | Useful as the "solvent" in two-solvent recrystallization, but often requires heating. |

| Hydrocarbons | Hexane, Toluene | Very Low | Use only as anti-solvents (precipitants). |

Protocol: The Saturation Shake-Flask Method

Use this to determine exact solubility for your specific derivative.

-

Preparation: Place 10 mg of the derivative in a 2 mL HPLC vial.

-

Addition: Add 100 µL of the target solvent.

-

Agitation: Sonicate for 5 minutes. If fully dissolved, stop (Solubility > 100 mg/mL).

-

Saturation: If solid remains, continue adding solvent in 100 µL increments, sonicating between additions, until clear.

-

Equilibration: For precise thermodynamic solubility, stir the suspension for 24 hours at 25°C, filter (0.22 µm PTFE), and analyze the filtrate by HPLC.

Module 3: Troubleshooting & FAQs

Scenario A: Analytical Chemistry (NMR/HPLC)

Q: My sample floats in CDCl3 and won't dissolve for NMR. What now? A: This is classic behavior for aryl imidazoles. The crystal lattice energy is too high for chloroform to overcome.

-

Solution 1 (Standard): Switch to DMSO-d6 . The sulfoxide oxygen is a strong H-bond acceptor that disrupts the imidazole-imidazole intermolecular bonds.

-

Solution 2 (The "TFA Trick"): If you must use CDCl3 (e.g., to see exchangeable protons), add 1-2 drops of Trifluoroacetic acid-d (TFA-d) . This protonates the imidazole nitrogen (N3), breaking the H-bond network and instantly solubilizing the compound as a salt.

Q: I see severe peak tailing on my LC-MS or silica column. A: The basic nitrogen (pKa ~ 6-7) interacts with acidic silanol groups on the silica/column stationary phase.

-

Fix: Add 0.1% Triethylamine (Et3N) or Ammonium Hydroxide to your mobile phase. This blocks the silanol sites. For HPLC, use a high-pH stable column (e.g., C18 Gemini-NX) and run at pH 9-10.

Scenario B: Purification & Recrystallization

Q: My product "oils out" instead of crystallizing. A: This occurs when the compound separates as a liquid phase before the crystal lattice can form, usually because the boiling point of the solvent is higher than the melting point of the solvated product.

-

Protocol: The "Seeding" Technique

-

Dissolve crude material in minimal boiling Ethanol .

-

Add warm Water dropwise until persistent cloudiness appears.

-

Add a tiny amount of pure solvent (EtOH) to just clear it.

-

Critical Step: Scratch the glass side with a spatula or add a "seed crystal" of pure product.

-

Cool very slowly to room temperature (wrap flask in foil/towel to insulate).

-

Q: It precipitates immediately when I add the DMSO stock to my cell culture media. A: The "Crash-Out" Effect. Aryl imidazoles are hydrophobic (LogP > 3). When DMSO (solvent) is diluted with water (anti-solvent), the drug precipitates.

-

Limit: Keep final DMSO concentration < 0.5%.

-

Fix: Pre-complex the compound with Cyclodextrin (HP-β-CD) or use a surfactant like Tween 80 (0.1%) in the assay buffer to maintain suspension.

Module 4: Advanced Chemical Modifications

If solvent manipulation fails, modify the state of the molecule itself.

Salt Formation Strategy

The imidazole ring is amphoteric but primarily basic at N3. Converting the free base to a salt dramatically alters solubility.

-

Hydrochloride Salt: Dissolve free base in EtOAc; bubble dry HCl gas or add HCl in Ether.

-

Result: Water soluble, high melting point solid.

-

-

Nitrate/Picrate: Useful for characterization if the HCl salt is hygroscopic.

Recrystallization Workflow Visualization

Figure 2: Step-by-step logic for two-solvent recrystallization, addressing the common "oiling out" issue associated with chlorophenyl derivatives.

References

-

Solubility of Imidazoles in Organic Solvents Domanska, U., et al. "Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene."[1][2][3] Journal of Chemical & Engineering Data, 2004.[1]

-

Recrystallization Strategies for Aryl Imidazoles MIT OpenCourseWare. "Two-Solvent Recrystallization Guide." Department of Chemistry.

-

Synthesis and Purification of 2,4,5-Triaryl-1H-imidazoles Panda, S.S., et al. "Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5-Triaryl-1H-imidazoles." Nanotechnology Perceptions. (Note: Generalized link to relevant literature base due to dynamic URL)

-

PubChem Compound Summary: 2-(2-chlorophenyl)-1H-imidazole National Center for Biotechnology Information. PubChem Compound Summary for CID 74356.[4]

-

Overcoming Solubility Issues in Drug Discovery Savjani, K.T., et al. "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics, 2012.

Sources

Technical Support Center: Optimizing Reaction Temperature for Debus-Radziszewski Imidazole Synthesis

Welcome to the technical support center dedicated to the optimization of reaction temperature in the Debus-Radziszewski imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into one of the most critical parameters of this versatile reaction. Here, you will find scientifically grounded troubleshooting advice and frequently asked questions to help you enhance yield, improve purity, and ensure the reproducibility of your imidazole syntheses.

Troubleshooting Guide: Temperature-Related Issues

Low yields and the formation of side products are common challenges in the Debus-Radziszewski synthesis, and improper temperature control is often a key factor.[1][2] This section addresses specific problems you may encounter and provides targeted solutions.

Issue 1: Low or No Product Yield

-

Question: My Debus-Radziszewski reaction is resulting in a very low yield or has failed to produce the desired imidazole. How can I determine if the temperature is the cause and what steps should I take?

-

Potential Cause & Scientific Explanation: The formation of the imidazole ring is a multi-step condensation process.[3] If the reaction temperature is too low, the activation energy for one or more of these steps may not be reached, causing the reaction to stall. Conversely, if the temperature is excessively high, it can lead to the degradation of starting materials or the product itself, particularly with sensitive aldehydes or dicarbonyl compounds.[4] Many variations of this synthesis are performed at reflux temperatures, but the optimal temperature is highly dependent on the specific substrates and solvent used.[1]

-

Troubleshooting & Solutions:

-

Verify Temperature Setpoint: Ensure your heating apparatus (e.g., heating mantle, oil bath) is calibrated and providing an accurate and stable temperature.[5]

-

Stepwise Temperature Increase: If the reaction is sluggish at a lower temperature (e.g., room temperature or 40-50 °C), gradually increase the heat in 10-15 °C increments. Monitor the reaction progress at each stage using Thin Layer Chromatography (TLC).[6]

-

Consider Reflux Conditions: For many standard Debus-Radziszewski reactions, heating to reflux in a solvent like ethanol or acetic acid is a common starting point.[1][7] The reflux temperature is determined by the boiling point of the solvent, providing a stable and consistent reaction temperature.

-

Evaluate Solvent Choice: The boiling point of your solvent dictates the maximum reflux temperature. If a higher temperature is needed, consider switching to a higher-boiling solvent like glacial acetic acid (~118 °C) or exploring solvent-free conditions.[7]

-

Issue 2: Significant Impurity/Side Product Formation

-

Question: My reaction yields the desired imidazole, but it is contaminated with significant side products. Could the reaction temperature be the cause?

-

Potential Cause & Scientific Explanation: The Debus-Radziszewski synthesis can sometimes be accompanied by side reactions.[2] The rates of these side reactions are often influenced by temperature differently than the rate of the main reaction. For instance, higher temperatures can promote polymerization of aldehydes or lead to the formation of 2-aroyl-4(5)-arylimidazoles as side products.[8] Careful temperature control is crucial to favor the kinetics of the desired product formation over competing pathways.[6]

-

Troubleshooting & Solutions:

-